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For Researchers, Scientists, and Drug Development Professionals

Recombinant trypsin is an essential enzymatic tool in a multitude of life science applications,

from proteomics and protein characterization to cell culture and tissue dissociation. A thorough

understanding of its activity units and concentration is paramount for achieving reproducible

and reliable experimental outcomes. This in-depth technical guide provides a comprehensive

overview of these critical parameters, offering detailed explanations, experimental protocols,

and data presentation to empower researchers in their daily work.

Demystifying Recombinant Trypsin Activity Units
The activity of a trypsin preparation refers to its catalytic potency, and it is expressed in various

units. These units are typically defined by the rate at which trypsin hydrolyzes a specific

substrate under defined conditions. The lack of a single, universally adopted standard can often

lead to confusion. Below is a detailed breakdown of the most common units and their

interrelationships.

Table 1: Common Activity Units for Recombinant Trypsin
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Unit Name Abbreviation Substrate Definition

BAEE Unit -
Nα-Benzoyl-L-arginine

ethyl ester

The amount of

enzyme that produces

a change in

absorbance of 0.001

per minute at 253 nm,

pH 7.6, and 25°C in a

3.2 mL reaction

volume.[1][2][3]

TAME Unit -
p-Tosyl-L-arginine

methyl ester

The amount of

enzyme that

hydrolyzes 1 µmole of

TAME per minute at

25°C and pH 8.2.[4]

USP Unit USP U
Nα-Benzoyl-L-arginine

ethyl ester

The amount of

enzyme that causes a

change in absorbance

of 0.003 per minute at

253 nm, pH 7.6, and

25°C.[5][6][7]

International Unit IU or U
Nα-Benzoyl-L-arginine

ethyl ester

The amount of

enzyme that

hydrolyzes 1 µmole of

BAEE per minute at

25°C and pH 8.0.[2][5]

[7]

p-NA Unit -

Chromogenic

substrate (e.g.,

BAPNA)

The amount of

enzyme that

generates a specific

amount of p-

nitroaniline (p-NA),

measured at 405 nm.

[8]
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Table 2: Conversion Factors for Trypsin Activity Units

From To Conversion Factor

1 TAME Unit BAEE Units 57.5[4][5]

1 TAME Unit USP Units 19.2[4][5]

1 USP Unit BAEE Units 3[2][5]

1 International Unit (U) BAEE Units ~270[2][5][7]

1 International Unit (U) USP Units 90[2][5][7]

1 BAEE µM Unit BAEE A253 Units 200[9][10]

1 TAME µM Unit BAEE A253 Units 55[9]

It is crucial to note that these conversion factors are approximate and can vary slightly

depending on the specific assay conditions and the source of the trypsin. When comparing

products from different manufacturers, it is always best to refer to the specific activity reported

in the same units.[6]

Determining Recombinant Trypsin Concentration
Accurate determination of trypsin concentration is fundamental for ensuring consistent

performance in various applications. Several methods are commonly employed, each with its

own advantages and limitations.

Table 3: Methods for Determining Trypsin Concentration
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Method Principle Advantages Disadvantages

UV Absorbance at 280

nm

The aromatic amino

acids tryptophan and

tyrosine in proteins

absorb UV light at 280

nm. The absorbance

is directly proportional

to the protein

concentration

according to the Beer-

Lambert law.[11][12]

[13][14][15]

Simple, rapid, non-

destructive, and does

not require a standard

curve if the extinction

coefficient is known.

[11][13]

Requires a pure

protein sample.

Interference from

other molecules that

absorb at 280 nm,

such as nucleic acids.

[11][12] The extinction

coefficient can vary

between different

recombinant trypsin

preparations.

Bradford Assay

A colorimetric assay

where the Coomassie

Brilliant Blue G-250

dye binds to proteins,

causing a shift in its

absorbance maximum

from 465 nm to 595

nm.

Fast, sensitive, and

compatible with most

common buffers.

The assay is non-

linear over a wide

range and can be

affected by the

presence of

detergents. The dye

can also bind to the

assay cuvettes.

Bicinchoninic Acid

(BCA) Assay

A colorimetric assay

where proteins reduce

Cu2+ to Cu+ in an

alkaline medium. The

Cu+ then chelates

with BCA to form a

purple-colored

complex that absorbs

at 562 nm.

High sensitivity, good

linearity, and less

susceptible to

interference from

detergents compared

to the Bradford assay.

Slower than the

Bradford assay and

can be affected by the

presence of reducing

agents and chelating

agents.

Experimental Protocols
Protocol 1: Determination of Trypsin Activity using a
BAEE Assay
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This protocol is based on the continuous spectrophotometric rate determination of the

hydrolysis of Nα-Benzoyl-L-arginine ethyl ester (BAEE).[1]

Materials:

Recombinant Trypsin Solution

67 mM Sodium Phosphate Buffer, pH 7.6

0.25 mM BAEE Substrate Solution (in buffer)

1 mM HCl

Spectrophotometer with temperature control (25°C)

Quartz cuvettes

Procedure:

Prepare Reagents:

Prepare the 67 mM sodium phosphate buffer and adjust the pH to 7.6 at 25°C.[1]

Dissolve BAEE in the buffer to a final concentration of 0.25 mM.[1]

Prepare a 1 mM HCl solution for diluting the trypsin.[1]

Prepare Enzyme Solution:

Immediately before use, dilute the recombinant trypsin in cold 1 mM HCl to a

concentration that will result in a linear rate of absorbance change. A starting

concentration of 425-575 units/mL is often recommended.[1]

Assay:

Set the spectrophotometer to 253 nm and equilibrate to 25°C.[1]

In a quartz cuvette, mix 3.0 mL of the 67 mM sodium phosphate buffer and 0.2 mL of the

0.25 mM BAEE substrate solution.[1]
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Incubate the cuvette in the spectrophotometer for 3-5 minutes to reach thermal

equilibrium.

Initiate the reaction by adding a known volume (e.g., 20 µL) of the diluted trypsin solution.

Immediately mix by inversion and record the increase in absorbance at 253 nm for 5

minutes.[1]

Calculation:

Determine the rate of change in absorbance per minute (ΔA253/min) from the linear

portion of the curve.

Calculate the activity in BAEE units using the following formula:

Protocol 2: Determination of Trypsin Concentration by
UV Absorbance at 280 nm
This protocol provides a quick and simple method to estimate the concentration of a purified

recombinant trypsin solution.[11][15]

Materials:

Purified Recombinant Trypsin Solution

Buffer in which the trypsin is dissolved (for blank)

UV-Vis Spectrophotometer

Quartz cuvettes

Procedure:

Turn on the spectrophotometer and allow the lamp to warm up.

Set the wavelength to 280 nm.

Use the buffer in which the trypsin is dissolved to zero the spectrophotometer (blank).[15]
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Measure the absorbance of the recombinant trypsin solution. The reading should ideally be

within the linear range of the instrument (typically 0.1 - 1.0). Dilute the sample with the buffer

if necessary.

Calculation:

Calculate the protein concentration using the Beer-Lambert law:

Where:

A280 is the absorbance at 280 nm.

ε is the molar extinction coefficient of the specific recombinant trypsin (in L·g⁻¹·cm⁻¹).

This value is typically provided by the manufacturer.

l is the path length of the cuvette (usually 1 cm).[11]

Visualizing Experimental Workflows
Protein Digestion for Mass Spectrometry
Recombinant trypsin is the gold standard for protein digestion in proteomics due to its high

specificity, cleaving C-terminal to lysine and arginine residues.[16] This predictable cleavage

pattern is crucial for accurate protein identification by mass spectrometry.

Protein Sample Denaturation
(e.g., Urea, SDS)

Reduction
(e.g., DTT)

Alkylation
(e.g., Iodoacetamide)

Recombinant Trypsin
Digestion Peptide Mixture Mass Spectrometry

(LC-MS/MS) Data Analysis Protein Identification

Click to download full resolution via product page

Caption: Workflow for protein digestion using recombinant trypsin for mass spectrometry

analysis.

Cell Detachment for Cell Culture
In cell culture, trypsin is used to detach adherent cells from the culture vessel surface by

cleaving cell-surface proteins responsible for adhesion.[17][18]
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Caption: General workflow for detaching adherent cells using recombinant trypsin for

subculturing.

Factors Influencing Recombinant Trypsin Activity
To ensure optimal and consistent results, it is essential to consider the factors that can

influence trypsin's enzymatic activity.

Table 4: Key Factors Affecting Trypsin Activity
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Factor Optimal Range/Effect Rationale

pH 7.5 - 8.5[19][20]

The catalytic activity of trypsin

is highly dependent on the pH

of the reaction buffer.

Deviations from the optimal pH

range can lead to a significant

decrease in activity. Trypsin is

most stable at an acidic pH

(around 3.0) but is active at a

slightly alkaline pH.[21]

Temperature 25°C - 37°C

While trypsin activity generally

increases with temperature,

higher temperatures can also

lead to autolysis and

denaturation of the enzyme.

[22][23] The optimal

temperature can vary

depending on the specific

application and the duration of

the incubation.

Substrate Concentration
Should be in excess for activity

assays

In an activity assay, the

substrate should not be the

limiting factor to ensure that

the measured rate is directly

proportional to the enzyme

concentration.[24]

Inhibitors

Presence of specific inhibitors

(e.g., PMSF, TLCK, soybean

trypsin inhibitor) will decrease

or abolish activity.[9]

Specific inhibitors bind to the

active site of trypsin,

preventing it from binding to its

substrate. This is often utilized

to stop the enzymatic reaction

at a desired time point.
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Calcium Ions (Ca²⁺)

Presence of Ca²⁺ can stabilize

trypsin and protect it from

autolysis.[25][26]

Calcium ions bind to trypsin

and induce a conformational

change that increases its

stability and resistance to self-

digestion.

By carefully controlling these factors, researchers can maximize the efficiency and

reproducibility of their experiments involving recombinant trypsin. This guide provides the

foundational knowledge and practical protocols to confidently work with this indispensable

enzyme.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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